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Compound of Interest

Compound Name: 1-Methyl-5-nitro-1H-indole

Cat. No.: B049482 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-5-
nitro-1H-indole (C₉H₈N₂O₂), a key intermediate in the synthesis of various pharmacologically

active compounds.[1][2] Intended for researchers, scientists, and professionals in drug

development, this document will delve into the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data of this compound, offering a comprehensive

understanding of its structural features.

Introduction to 1-Methyl-5-nitro-1H-indole
1-Methyl-5-nitro-1H-indole is a light yellow solid with a molecular weight of 176.17 g/mol .[1]

[3] Its indole core, a prevalent motif in natural products and pharmaceuticals, is substituted with

a methyl group at the N1 position and a nitro group at the C5 position.[4] These substitutions

significantly influence the electronic environment of the indole ring system, which is reflected in

its spectroscopic signatures. Understanding these spectral characteristics is paramount for

reaction monitoring, quality control, and the rational design of new chemical entities.

The synthesis of 1-Methyl-5-nitro-1H-indole is typically achieved through the N-methylation of

5-nitroindole.[1] This straightforward reaction provides a reliable route to this important building

block.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a

molecule.[5] For 1-Methyl-5-nitro-1H-indole, both ¹H and ¹³C NMR provide critical information
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for structural confirmation. While a publicly available, complete experimental dataset is not

readily found, we can predict the spectral data with high confidence based on the analysis of

closely related structures and established substituent effects.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-

methyl protons. The electron-withdrawing nitro group at C5 will significantly deshield the

protons on the benzene ring, shifting them to a lower field.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~7.30 d ~3.0

H-3 ~6.70 d ~3.0

H-4 ~8.60 d ~2.0

H-6 ~8.15 dd ~9.0, 2.0

H-7 ~7.40 d ~9.0

N-CH₃ ~3.80 s -

Interpretation of the ¹H NMR Spectrum:

Aromatic Protons: The proton at C4 (H-4) is expected to be the most deshielded due to its

proximity to the nitro group, appearing as a doublet at a very low field. H-6 will be a doublet

of doublets due to coupling with both H-7 and H-4 (meta-coupling). H-7 will appear as a

doublet, coupled to H-6. The protons on the pyrrole ring, H-2 and H-3, will appear as

doublets due to their coupling with each other.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear

as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data
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The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

presence of the nitro group will also influence the chemical shifts of the carbon atoms in the

benzene ring.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~128

C-3 ~102

C-3a ~129

C-4 ~118

C-5 ~142

C-6 ~117

C-7 ~109

C-7a ~139

N-CH₃ ~33

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons: The carbon atom attached to the nitro group (C-5) will be significantly

deshielded and appear at a low field. The other aromatic carbons will have chemical shifts

typical for an indole ring, with adjustments due to the substituents.

N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region of the

spectrum.

Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring high-quality NMR spectra for a sample like 1-Methyl-5-nitro-
1H-indole is as follows:[6]

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5] The IR

spectrum of 1-Methyl-5-nitro-1H-indole will be characterized by the vibrational frequencies of

the aromatic rings, the C-H bonds, and the nitro group.

Key IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type

~3100-3000 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (N-CH₃)

~1520 and ~1340 Asymmetric and symmetric N-O stretch (NO₂)

~1600-1450 Aromatic C=C ring stretch

Interpretation of the IR Spectrum:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding

to the nitro group's asymmetric and symmetric stretching vibrations.[7] The presence of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/product/b049482?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectrum-of-control-indole_fig6_281554651
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aromatic C-H stretching and C=C ring stretching bands will confirm the indole core, while the

aliphatic C-H stretching will indicate the N-methyl group.

Experimental Protocol for IR Data Acquisition
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution

evaporated on a salt plate (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.[8]

Expected Mass Spectrum Data:

m/z Proposed Fragment

176 [M]⁺ (Molecular Ion)

146 [M - NO]⁺

130 [M - NO₂]⁺

116 [M - NO₂ - CH₂]⁺

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion

peak at m/z 176, corresponding to the molecular weight of 1-Methyl-5-nitro-1H-indole.[9]

Characteristic fragmentation of nitroaromatic compounds involves the loss of NO (30 Da) and

NO₂ (46 Da) radicals.[10] Therefore, significant peaks are anticipated at m/z 146 and m/z 130.

Further fragmentation of the indole ring can also be observed.

Experimental Protocol for MS Data Acquisition
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Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key

fragment ions.

Visualizing the Molecular Structure and
Fragmentation
To further clarify the structural assignments, the following diagrams illustrate the molecular

structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of 1-Methyl-5-nitro-1H-indole.

[C₉H₈N₂O₂]⁺
m/z = 176

[C₉H₈N₂O]⁺
m/z = 146- NO

[C₉H₈N]⁺
m/z = 130

- NO₂

Click to download full resolution via product page

Caption: Key fragmentation steps for 1-Methyl-5-nitro-1H-indole in MS.

Conclusion
The spectroscopic data of 1-Methyl-5-nitro-1H-indole provide a detailed picture of its

molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific chemical

environments of the protons and carbons, respectively. The IR spectrum confirms the presence

of the key functional groups, particularly the nitro group. Finally, mass spectrometry establishes

the molecular weight and offers insights into its fragmentation patterns. This comprehensive

spectroscopic analysis serves as a valuable reference for scientists working with this

compound, ensuring its unambiguous identification and facilitating its use in further research

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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